
Propan-2-yl bis(3-methylphenyl)phosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl bis(3-methylphenyl)phosphinite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinite group, which is a phosphorus atom bonded to an oxygen atom and two organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis(3-methylphenyl)phosphinite typically involves the reaction of 3-methylphenol with phosphorus trichloride, followed by the addition of isopropanol. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{3-Methylphenol} + \text{Phosphorus trichloride} + \text{Isopropanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, ensuring that the reaction conditions are maintained to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl bis(3-methylphenyl)phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The phosphinite group can participate in substitution reactions, where one of the organic groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphinites.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl bis(3-methylphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, where it can form complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of various organophosphorus compounds, which have applications in agriculture, materials science, and other industrial fields.
Wirkmechanismus
The mechanism by which Propan-2-yl bis(3-methylphenyl)phosphinite exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with similar ligand properties.
Diisopropylphenylphosphine: A compound with similar structural features but different substituents.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphorus atoms.
Uniqueness
Propan-2-yl bis(3-methylphenyl)phosphinite is unique due to its specific combination of isopropyl and 3-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
96857-49-7 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
bis(3-methylphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21OP/c1-13(2)18-19(16-9-5-7-14(3)11-16)17-10-6-8-15(4)12-17/h5-13H,1-4H3 |
InChI-Schlüssel |
NVSNMQVYBLKVNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


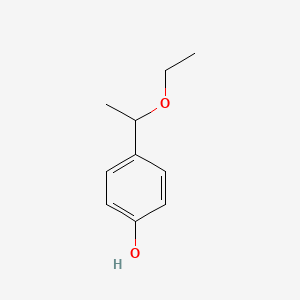
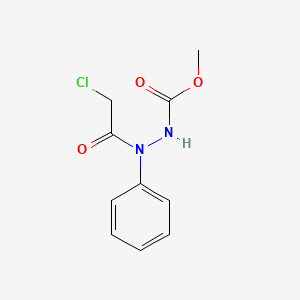
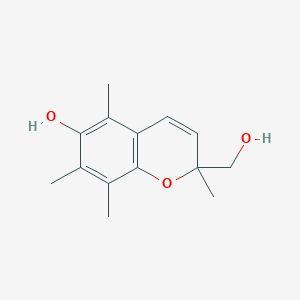
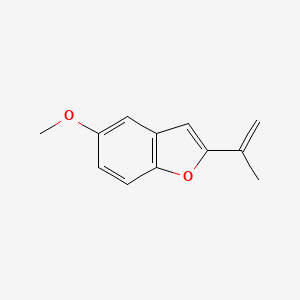


![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
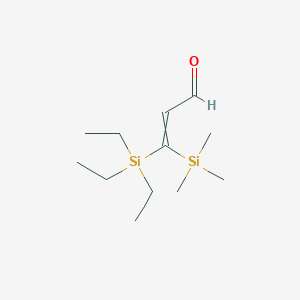
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)
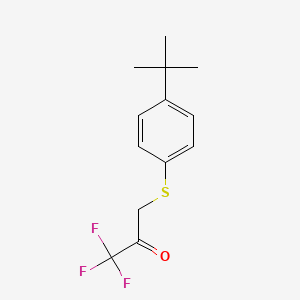
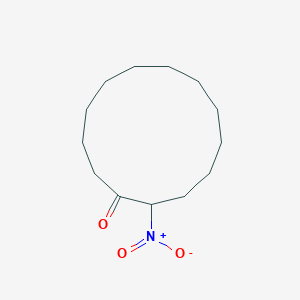
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
